molecular formula C37H61NO13 B1677163 Mirosamicin CAS No. 73684-69-2

Mirosamicin

Cat. No. B1677163
CAS RN: 73684-69-2
M. Wt: 727.9 g/mol
InChI Key: WWIDEZOUVSJVHS-ZPQCYHEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirosamicin is a macrolide antibiotic . It has antimicrobial effects against gram-positive bacteria, some gram-negative bacteria, and mycoplasma . It is used for research purposes .


Molecular Structure Analysis

Mirosamicin has a molecular formula of C37H61NO13 . Its molecular weight is 727.88 g/mol . The exact molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Mirosamicin is a white to slightly yellow crystalline powder . It is stable under normal temperatures and pressures . It should be stored at 2-10 degrees Celsius .

Scientific Research Applications

1. Application in Beekeeping and Disease Control

Mirosamicin, a macrolide antibiotic, has been studied for its distribution in honeybee hives. Research by (Nakajima et al., 1998) found high distributions in adult bees, larvae, jelly, and a relatively lower distribution in honey, suggesting its potential application in beekeeping, particularly for disease control. It was observed that mirosamicin concentrates in jelly, thus impacting honeybee larvae, which primarily consume jelly.

2. Control of American Foulbrood in Honeybees

Mirosamicin's effectiveness against American foulbrood, a bacterial disease in honeybees, has been noted. (Hayama, 1997) highlighted mirosamicin as a promising drug for controlling this disease, emphasizing its significance in the field of veterinary pharmacology and its potential application in apiary management.

3. Method Development for Determining Mirosamicin in Animal Tissues

The development of a high-performance liquid chromatography (HPLC) method for determining mirosamicin in animal tissues was conducted by (Horie et al., 1994). This research contributes to the analytical chemistry field, providing a framework for the quantification of mirosamicin in various biological samples, which is essential for both research and therapeutic applications.

Safety And Hazards

Mirosamicin can cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water . If symptoms persist, medical advice should be sought .

properties

IUPAC Name

(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-21(4)31(19(2)12-15-28(40)50-27)51-35-30(42)24(38(7)8)17-22(5)47-35/h12-15,19-24,26-27,29-36,41-43H,11,16-18H2,1-10H3/b14-13+,15-12+/t19-,20+,21-,22+,23+,24-,26-,27+,29+,30+,31+,32+,33+,34+,35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDEZOUVSJVHS-ZPQCYHEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(O2)C=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)(COC4C(C(C(C(O4)C)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@]([C@H]2[C@@H](O2)/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)(CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024536
Record name 14-Hydroxymycinamicin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirosamicina

CAS RN

73684-69-2
Record name Mirosamicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73684-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirosamicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073684692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxymycinamicin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name mirosamicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIROSAMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G02HKM1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
D Takamatsu, E Yoshida, E Watando… - Environmental …, 2018 - Wiley Online Library
… The arrow indicates the breakpoint of mirosamicin determined based on the present results (… the mirosamicin-resistant M. plutonius strain DAT561, and the rlmA-deleted and mirosamicin…
C Nakajima, T Sakogawa, A Okayama… - Journal of veterinary …, 1998 - Wiley Online Library
… in honey, of mirosamicin were observed. One day … as mirosamicin, in jelly can be expected. This mechanism was considered to be responsible for a high concentration of mirosamicin in …
Number of citations: 17 onlinelibrary.wiley.com
M Horie, K Saito, N Nose, H Oka… - Journal of Chromatography …, 1994 - Elsevier
A simple and rapid method using high-performance liquid chromatography (HPLC) for the determination of mirosamicin in animal tissues has been developed. The drug was extracted …
Number of citations: 11 www.sciencedirect.com
M Horie, K Saito, R Ishii, T Yoshida, Y Haramaki… - … of Chromatography A, 1998 - Elsevier
… of five macrolides (josamycin, kitasamycin, mirosamicin, spiramycin and tylosin) in meat has … The drugs were detected at 232 nm for josamycin, kitasamycin, mirosamicin and spiramycin…
Number of citations: 139 www.sciencedirect.com
Y Ueno, E Yoshida, W Misumi… - Environmental …, 2018 - Wiley Online Library
… of AFB, including mirosamicin and tylosin, which were approved for the prevention of AFB in Japan in 1999 and 2017 respectively. Despite nearly 20 years of use, mirosamicin is still …
M Horie, H Takegami, K Toya, H Nakazawa - Analytica Chimica Acta, 2003 - Elsevier
A simple and reliable method using liquid chromatography–electrospray ionization-mass spectrometry (LC–ESI-MS) has been developed for the determination of macrolide antibiotics, …
Number of citations: 125 www.sciencedirect.com
A OKAYAMA, T SAKOGAWA, C NAKAJIMA… - Journal of veterinary …, 1996 - jstage.jst.go.jp
… Mirosamicin among the macrolides and ampicillin among the penicillins appeared to be the most effective agents—key WORDS: American foulbrood, antibiotic susceptibility, Bacillus …
Number of citations: 23 www.jstage.jst.go.jp
H Koike, M Kanda, H Hayashi… - Food Additives & …, 2021 - Taylor & Francis
… In 2006 one residue of mirosamicin in honey was found ( Table 3 ). In the 2000s, colony … with one being the use of mirosamicin for prevention. Mirosamicin has traditionally been used to …
Number of citations: 3 www.tandfonline.com
H Takegami, M Horie, H Nakazawa - Bunseki Kagaku, 2006 - hero.epa.gov
A simple and reliable method using liquid chromatography-electrospray ionization-mass spectrometry (LC/ESI-MS) has been developed as an analytical method of macrolide antibiotics…
Number of citations: 4 hero.epa.gov
T Hayama, T Sakogawa, S Kataoka, A Okayama… - Journal of Veterinary …, 1997
Number of citations: 0

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